![molecular formula C25H20N2O2 B1670646 DIM-C-pPhCO2Me CAS No. 151358-48-4](/img/structure/B1670646.png)
DIM-C-pPhCO2Me
Overview
Description
DIM-C-pPhCO2Me is a nuclear receptor 4A1 (NR4A1) antagonist . It displays antineoplastic activity and is known to exhibit potent anticancer activity in pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells . It is also known as 1,1-bis (3′-indolyl)-1- (p -carboxymethylphenyl)methane .
Molecular Structure Analysis
The chemical formula of this compound is C25H20N2O2 . Its exact mass is 380.15 and its molecular weight is 380.447 . The elemental composition is C, 78.93; H, 5.30; N, 7.36; O, 8.41 .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 380.44 . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
1. Cancer Treatment
DIM-C-pPhCO2Me has been investigated for its potential in treating various cancers. Studies have shown its effectiveness in inhibiting growth and inducing apoptosis in cancer cells. For instance, in renal cell adenocarcinoma, this compound antagonizes NR4A1, a nuclear receptor with pro-oncogenic activity, leading to decreased cell proliferation and induction of apoptosis (Hedrick et al., 2015). Similar effects have been observed in rhabdomyosarcoma, where it targets NR4A1-dependent genes and pathways, thereby inhibiting tumor growth and inducing apoptosis (Lacey et al., 2016).
2. Mechanisms of Action
The mechanisms underlying the anticancer activities of this compound are complex. It has been shown to modulate multiple signaling pathways, including the inactivation of nuclear receptors, induction of endoplasmic reticulum stress, and modulation of kinases. For example, it can act as an antagonist for NR4A1, affecting various growth-promoting and pro-survival pathways in cancer cells (Safe et al., 2008).
3. Targeting Specific Cancer Types
Research has demonstrated the effectiveness of this compound in targeting specific cancer types. In glioblastoma, it inhibits cell and tumor growth, induces apoptosis, and inhibits migration and invasion of cancer cells (Karki et al., 2019). Additionally, in endometrial and other cancer cell lines, it induces apoptosis by targeting the mitochondrial permeability transition pore complex (Hong et al., 2008).
4. Modulation of Cell Signaling Pathways
This compound has been found to modulate cell signaling pathways that are crucial for cancer cell survival and proliferation. In pancreatic and colon cancer cells, it regulates β1-integrin expression via the NR4A1 receptor. This regulation affects cell migration, invasion, and β1-integrin-dependent phosphorylation of FAK, indicating a potential for clinical applications in cancer therapy (Hedrick, Lee, & Safe, 2017).
5. Role in Autophagic Cell Death
In estrogen receptor-negative breast cancer, this compound and its analogs have been found to induce autophagic cell death. This process involves the accumulation of LC3-II protein, a marker of autophagy, and the increased expression of Beclin and light chain associated protein 3, indicating a new mechanism-based approach for treating drug-resistant tumors (Vanderlaag et al., 2010).
6. Potential for Combined Cancer Therapies
Research also suggests that this compound can be used in combination with other cancer treatments to enhance therapeutic effects. For example, in non-small cell lung cancer, its combination with docetaxel showed synergistic effects, reducing lung weights and inducing apoptosis more effectively than either treatment alone (Ichite et al., 2009).
7. Inhalation Delivery for Lung Cancer Treatment
The potential for inhalation delivery of this compound as a treatment for lung cancer has been explored. This method of delivery has shown to enhance the anticancer activity of the compound, activating multiple signaling pathways and providing evidence for its use in lung cancer treatment (Ichite et al., 2010).
Mechanism of Action
Target of Action
DIM-C-pPhCO2Me primarily targets the Nuclear Receptor 4A1 (NR4A1) . NR4A1, also known as Nur77, is a transcription factor involved in various cellular processes, including inflammation, apoptosis, and carcinogenesis . This compound acts as an antagonist to NR4A1 .
Mode of Action
The compound interacts with NR4A1 and inhibits its function . This interaction leads to changes in the transcriptional activity of NR4A1, thereby affecting the expression of genes regulated by this transcription factor .
Biochemical Pathways
It is known that nr4a1 regulates several important cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation . By antagonizing NR4A1, this compound likely affects these pathways and their downstream effects .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
This compound exhibits potent anticancer activity in various cancer cell types, including pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells . It has been shown to decrease the expression of PAX3-FOXO1A and β1-integrin proteins in Rh30 rhabdomyosarcoma and MDA-MB-231 breast cancer cells . Additionally, it inhibits cell migration and reduces the multiplication and survival of cancer cells .
Safety and Hazards
properties
IUPAC Name |
methyl 4-[bis(1H-indol-3-yl)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c1-29-25(28)17-12-10-16(11-13-17)24(20-14-26-22-8-4-2-6-18(20)22)21-15-27-23-9-5-3-7-19(21)23/h2-15,24,26-27H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAOKSZCULLDIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271204 | |
Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
151358-48-4 | |
Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151358-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of DIM-C-pPhCO2Me?
A: this compound acts as an antagonist of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3). [, , , ] It binds to NR4A1 and inhibits its transcriptional activity, thereby downregulating NR4A1-dependent gene expression. This leads to a cascade of downstream effects, including decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth in various cancer cell lines. [, , , ]
Q2: How does this compound impact cancer cell migration and invasion?
A: Studies have shown that this compound can inhibit β1-integrin expression, a protein crucial for cell migration and invasion, in pancreatic and colon cancer cells. [] This inhibition mimics the effects of genetically silencing NR4A1, suggesting that NR4A1 plays a crucial role in regulating β1-integrin levels. Furthermore, this compound reduces β1-integrin-dependent responses such as cell migration and adhesion to fibronectin. []
Q3: Are there any in vivo studies demonstrating the efficacy of this compound?
A: While the provided abstracts don't delve into specific in vivo data, they mention the use of xenograft models to study the compound's effects on tumor growth. [] Additionally, this compound has shown promising results in improving survival rates in a mouse model of Escherichia coli pneumonia, linked to enhanced bacterial clearance and reduced lung injury. [] These findings highlight the therapeutic potential of this compound.
Q4: What are the structural features of this compound that contribute to its activity?
A: While specific structure-activity relationship (SAR) studies aren't detailed in the abstracts, the "C-DIM" scaffold, characterized by the 1,1-bis(3'-indolyl)-1-(phenyl)methane core structure, appears essential for NR4A1 antagonism. [, , ] The p-carboxymethyl substituent on the phenyl ring seems to be a key feature for this compound's activity. Comparing its effects with the p-hydroxyphenyl analog (DIM-C-pPhOH) in future studies could provide valuable insights into the SAR and guide further optimization of NR4A1 antagonists. [, , ]
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